An In-depth Technical Guide to the Chemical Properties of 6-Methylmercaptopurine-d3
An In-depth Technical Guide to the Chemical Properties of 6-Methylmercaptopurine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methylmercaptopurine-d3 (6-MMP-d3), a deuterated analog of the 6-mercaptopurine (B1684380) (6-MP) metabolite. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to support advanced scientific inquiry.
Core Chemical Properties
6-Methylmercaptopurine-d3 is a stable, isotopically labeled form of 6-Methylmercaptopurine (B131649), a key metabolite in the metabolic pathway of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.
Table 1: General Chemical Properties of 6-Methylmercaptopurine-d3
| Property | Value |
| Chemical Name | 6-(Methyl-d3-thio)-1H-purine |
| Synonyms | 6-MMP-d3, 6-(Methylthio)purine-d3 |
| CAS Number | 33312-93-5[1] |
| Molecular Formula | C₆H₃D₃N₄S |
| Molecular Weight | 169.2 g/mol [1][2] |
Table 2: Physical Properties of 6-Methylmercaptopurine-d3
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 222-224°C |
| Solubility | Soluble in DMSO and methanol (B129727) |
| Storage | Store at -20°C for long-term stability |
Synthesis and Isotopic Labeling
While specific, detailed commercial synthesis protocols for 6-Methylmercaptopurine-d3 are proprietary, the general principle involves the introduction of a deuterated methyl group onto the sulfur atom of a 6-mercaptopurine precursor. This is typically achieved by reacting 6-mercaptopurine with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), in the presence of a suitable base.
The reaction scheme can be generalized as follows:
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Starting Material: 6-Mercaptopurine
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Deuterating Agent: Iodomethane-d3 (or a similar deuterated methyl source)
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Reaction: Nucleophilic substitution at the sulfur atom.
The resulting 6-Methylmercaptopurine-d3 is then purified using standard chromatographic techniques to ensure high isotopic and chemical purity, which is critical for its application as an internal standard. The purity is typically confirmed by mass spectrometry and NMR spectroscopy.
Biological Context: The 6-Mercaptopurine Metabolic Pathway
6-Methylmercaptopurine-d3 itself is not known to possess unique biological or pharmacological activities distinct from its non-deuterated counterpart. Its primary role in a biological context is as a tracer or internal standard to study the pharmacokinetics and metabolism of 6-mercaptopurine.
The parent compound, 6-mercaptopurine, is a prodrug that undergoes extensive intracellular metabolism to exert its therapeutic effects. A key enzyme in this pathway is Thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-mercaptopurine to form 6-methylmercaptopurine.[3] This metabolic step is a critical detoxification pathway, as the accumulation of other metabolites, such as thioguanine nucleotides (TGNs), is associated with both therapeutic efficacy and toxicity.[3]
Below is a diagram illustrating the central role of TPMT in the metabolism of 6-mercaptopurine.
Experimental Protocols: Quantification of 6-Methylmercaptopurine using UPLC-MS/MS
6-Methylmercaptopurine-d3 is crucial as an internal standard for the accurate quantification of 6-methylmercaptopurine in biological matrices. The following is a representative experimental protocol for this application.
Objective: To quantify the concentration of 6-methylmercaptopurine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
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6-Methylmercaptopurine (analyte standard)
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6-Methylmercaptopurine-d3 (internal standard)
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Human plasma (K₂EDTA)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
Instrumentation:
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UPLC system (e.g., Waters ACQUITY UPLC)
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Tandem mass spectrometer (e.g., Waters Xevo TQD)
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Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Procedure:
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Preparation of Stock Solutions:
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Prepare primary stock solutions (1 mg/mL) of both 6-methylmercaptopurine and 6-Methylmercaptopurine-d3 in methanol.
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Prepare working standard solutions of 6-methylmercaptopurine by serial dilution of the primary stock with 50% methanol.
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Prepare an internal standard working solution of 6-Methylmercaptopurine-d3 at a concentration of 100 ng/mL in 50% methanol.
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Sample Preparation:
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To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution (100 ng/mL 6-Methylmercaptopurine-d3).
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Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial for analysis.
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UPLC-MS/MS Analysis:
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
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Injection Volume: 5 µL
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Column Temperature: 40°C
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Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
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MRM Transition for 6-Methylmercaptopurine: m/z 167.1 → 149.9
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MRM Transition for 6-Methylmercaptopurine-d3: m/z 170.1 → 152.9
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Data Analysis:
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Quantify 6-methylmercaptopurine by calculating the peak area ratio of the analyte to the internal standard (6-Methylmercaptopurine-d3).
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of 6-methylmercaptopurine in the unknown samples by interpolation from the calibration curve.
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The workflow for this analytical procedure is depicted in the following diagram:
Conclusion
6-Methylmercaptopurine-d3 is an indispensable tool for researchers and clinicians studying the pharmacology of 6-mercaptopurine. Its well-defined chemical and physical properties, combined with its primary application as a stable isotope-labeled internal standard, enable the development of robust and accurate bioanalytical methods. Understanding its role within the broader metabolic context of 6-mercaptopurine is essential for optimizing therapeutic strategies and enhancing patient outcomes in the treatment of various cancers and autoimmune diseases. This guide provides a foundational resource to support these critical research and development endeavors.
